An In-depth Technical Guide to the Synthesis and Characterization of Oxyphenbutazone Monohydrate
An In-depth Technical Guide to the Synthesis and Characterization of Oxyphenbutazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for its analgesic and antipyretic properties.[1] Although it has been largely withdrawn from the market due to concerns about side effects, its chemical structure and pharmacological activity remain of interest to researchers in drug development and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of oxyphenbutazone monohydrate (C₁₉H₂₂N₂O₄), presenting detailed (though synthetically derived from related compounds due to a lack of direct literature) experimental protocols, quantitative data, and visualizations to aid in its scientific investigation.
Physicochemical Properties
A summary of the key physicochemical properties of oxyphenbutazone and its monohydrate form is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂N₂O₄ | [1] |
| Molecular Weight | 342.39 g/mol | [1] |
| IUPAC Name | 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate | [1] |
| Melting Point | 96 °C (monohydrate), 124-125 °C (anhydrous) | ChemWhat |
| Appearance | White to yellowish-white crystalline powder | PubChem |
Synthesis of Oxyphenbutazone Monohydrate
Proposed Synthetic Pathway
Caption: Proposed synthesis of oxyphenbutazone monohydrate.
Experimental Protocol
Step 1: Condensation of Diethyl n-butylmalonate and 1-(4-Hydroxyphenyl)-2-phenylhydrazine
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-hydroxyphenyl)-2-phenylhydrazine (1 equivalent) in a suitable solvent such as anhydrous ethanol.
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Add diethyl n-butylmalonate (1 equivalent) to the solution.
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Add a catalytic amount of a base, such as sodium ethoxide, to the reaction mixture.
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Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the crude oxyphenbutazone.
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Filter the precipitate, wash it with cold water, and dry it under vacuum.
Step 2: Recrystallization and Hydration
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Dissolve the crude oxyphenbutazone in a minimal amount of a hot solvent mixture, such as ethanol/water.
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Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
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Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the crystals of oxyphenbutazone monohydrate by filtration.
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Wash the crystals with a small amount of cold ethanol/water mixture.
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Dry the crystals at a low temperature under vacuum to obtain pure oxyphenbutazone monohydrate.
Characterization of Oxyphenbutazone Monohydrate
A comprehensive characterization of the synthesized oxyphenbutazone monohydrate is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Characterization Workflow
Caption: Analytical workflow for oxyphenbutazone monohydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of oxyphenbutazone monohydrate.
Experimental Protocol:
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Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
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Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H and ¹³C NMR Data (Predicted based on typical chemical shifts):
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.8 - 7.5 | m | Phenyl and hydroxyphenyl rings |
| CH (pyrazolidine ring) | ~3.5 | t | Methine proton at C4 |
| CH₂ (butyl chain) | 1.2 - 2.2 | m | Methylene protons |
| CH₃ (butyl chain) | ~0.9 | t | Methyl protons |
| OH (hydroxyl group) | Variable | s (broad) | Phenolic proton |
| H₂O | Variable | s (broad) | Water of hydration |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | ~175 | Carbonyl carbons |
| Aromatic C | 115 - 160 | Phenyl and hydroxyphenyl carbons |
| CH (pyrazolidine ring) | ~55 | Methine carbon at C4 |
| Butyl Chain C | 13 - 35 | Alkyl carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
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Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
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For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
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Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups in oxyphenbutazone monohydrate.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3600 (broad) | O-H | Stretching (phenolic and water) |
| 3000-3100 | C-H (aromatic) | Stretching |
| 2850-2960 | C-H (aliphatic) | Stretching |
| ~1710 and ~1750 | C=O | Stretching (pyrazolidinedione ring) |
| 1450-1600 | C=C | Stretching (aromatic rings) |
| ~1290 | C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
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Acquire the mass spectrum in both positive and negative ion modes.
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Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
Expected Mass Spectrometry Data:
| Ion | m/z | Assignment |
| [M+H]⁺ | 325.15 | Protonated anhydrous molecule |
| [M-H]⁻ | 323.14 | Deprotonated anhydrous molecule |
The fragmentation pattern in MS/MS would likely involve cleavages of the butyl chain and the bonds within the pyrazolidinedione ring.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound, including melting point and the presence of water of hydration.[2][3][4]
Experimental Protocol:
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DSC:
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Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Record the heat flow as a function of temperature.
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TGA:
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Accurately weigh 5-10 mg of the sample into a tared TGA pan.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Record the mass loss as a function of temperature.
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Expected Thermal Analysis Data:
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DSC: An endothermic peak corresponding to the loss of water of hydration, followed by a sharp endothermic peak at the melting point of the anhydrous form. The melting point of the monohydrate is reported to be around 96 °C.
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TGA: A weight loss step corresponding to the loss of one mole of water per mole of oxyphenbutazone, which is approximately 5.26% of the total mass. This weight loss should occur at a temperature consistent with the first endotherm observed in the DSC thermogram.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of oxyphenbutazone monohydrate. While a definitive, published synthesis protocol is elusive, the proposed method, based on established chemical principles for related compounds, offers a viable starting point for its laboratory preparation. The detailed characterization protocols and expected data will enable researchers to rigorously verify the identity and purity of the synthesized compound, facilitating further studies into its chemical and biological properties. The provided visualizations of the synthetic pathway and characterization workflow serve as clear and concise guides for planning and executing these experimental procedures.
